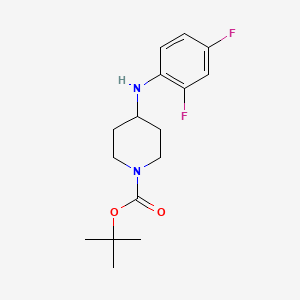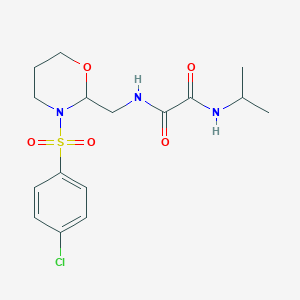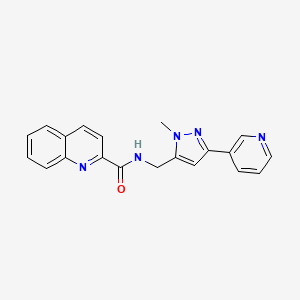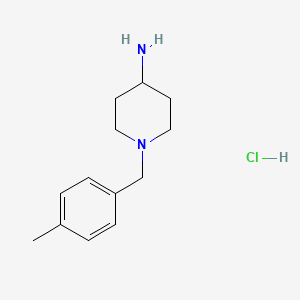
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid”, also known as MNPA, is a chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 . It has attracted significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of morpholines, such as MNPA, has been a subject of recent advances. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The MNPA molecule contains a total of 35 bonds. There are 21 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic tertiary amine, 1 aromatic nitro group, and 1 hydroxyl group .Physical And Chemical Properties Analysis
MNPA has a molecular formula of C13H14N2O5 and a molecular weight of 278.26 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structures and Proton-Transfer Compounds
Research on compounds structurally related to (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, such as 5-nitrosalicylic acid (5-nsa) and its proton-transfer compounds with morpholine, reveals intricate crystal structures and solid-state packing structures. These structures are characterized by hydrogen-bonding interactions, leading to polymers with potential applications in material science and molecular engineering (Smith et al., 2005).
Organotin(IV) Carboxylates and Antitumor Activity
Organotin(IV) carboxylates derived from (E)-3-(2-nitrophenyl) propenoic acid have been synthesized and characterized. These compounds, exhibiting unique crystal structures and antitumor activities, suggest potential in cancer research and treatment (Liu et al., 2011).
Nucleofugality in Aminolysis Reactions
Studies on the nucleofugality ratio in aminolysis reactions involving compounds like O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine offer insights into reaction mechanisms. These insights are crucial for understanding chemical reaction dynamics, which could be relevant in pharmaceutical synthesis and organic chemistry (Montecinos et al., 2017).
Water-Mediated Three-Component Reactions
A novel approach using water as a solvent for the synthesis of compounds like ethyl (E)-3-[2-(morpholino-1-yl)-5-nitrophenyl]acrylate demonstrates an environmentally friendly method for creating intermediates for kinase inhibitors. This method emphasizes the importance of green chemistry in drug development (Xu et al., 2015).
Synthesis of Bioactive Compounds
Compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one are significant intermediates in synthesizing biologically active compounds, highlighting the role of these compounds in the development of new pharmaceuticals and therapeutics (Wang et al., 2016).
Corrosion Inhibition
Yttrium 3-(4-nitrophenyl)-2-propenoate, structurally related to this compound, has been studied as an effective corrosion inhibitor, suggesting potential applications in materials science and engineering (Nam et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(2-morpholin-4-yl-5-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(15(18)19)2-3-12(10)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGXBPLQVDBTF-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)

![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)


![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)
